![molecular formula C14H10ClFN2O4 B5631433 N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5631433.png)
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide
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Overview
Description
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide is a synthetic organic compound known for its potential applications in medicinal chemistry and pharmacology. This compound features a benzamide core with various substituents, including a chloro and fluoro group on the phenyl ring, a methoxy group, and a nitro group. These functional groups contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. One common method includes the nitration of 4-methoxybenzamide to introduce the nitro group, followed by the chlorination and fluorination of the phenyl ring. The final step involves the coupling of the substituted phenyl ring with the benzamide core under specific reaction conditions, such as the use of appropriate solvents and catalysts .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro and fluoro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under suitable conditions.
Oxidation: The methoxy group can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products:
- Reduction of the nitro group yields N-(3-chloro-4-fluorophenyl)-4-methoxy-3-aminobenzamide.
- Substitution reactions can produce various derivatives depending on the nucleophile used.
- Oxidation of the methoxy group results in N-(3-chloro-4-fluorophenyl)-4-formyl-3-nitrobenzamide or N-(3-chloro-4-fluorophenyl)-4-carboxy-3-nitrobenzamide.
Scientific Research Applications
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their normal function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparison with Similar Compounds
- N-(3-chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness: N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for diverse research applications.
Properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-4-methoxy-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2O4/c1-22-13-5-2-8(6-12(13)18(20)21)14(19)17-9-3-4-11(16)10(15)7-9/h2-7H,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCVASKHGUXFDCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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